molecular formula C16H14N2O5S B352395 1-(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonyl)-pyrrolidine-2-carboxylic acid CAS No. 1009164-76-4

1-(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonyl)-pyrrolidine-2-carboxylic acid

Cat. No.: B352395
CAS No.: 1009164-76-4
M. Wt: 346.4g/mol
InChI Key: IDHSWARUVROLOY-UHFFFAOYSA-N
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Description

1-(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonyl)-pyrrolidine-2-carboxylic acid is a sulfonamide derivative featuring a benzo[cd]indole core fused with a pyrrolidine-2-carboxylic acid moiety. The sulfonyl group at the 6-position links to pyrrolidine-2-carboxylic acid, introducing both hydrophilic (carboxylic acid) and conformationally constrained (pyrrolidine) elements. This structural combination suggests applications in medicinal chemistry, particularly in enzyme inhibition, as evidenced by related compounds targeting enzymes like porphobilinogen synthase (PBGS) .

Properties

IUPAC Name

1-[(2-oxo-1H-benzo[cd]indol-6-yl)sulfonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c19-15-10-4-1-3-9-13(7-6-11(17-15)14(9)10)24(22,23)18-8-2-5-12(18)16(20)21/h1,3-4,6-7,12H,2,5,8H2,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHSWARUVROLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of N-Ethylnaphtholactam

Procedure :

  • Substrate : N-Ethylnaphtholactam (CAS 1830-56-4)

  • Reagent : Chlorosulfonic acid (1.5–3.0 equiv)

  • Conditions :

    • Solvent: Chloroform (0.1 M)

    • Temperature: 0°C → 50°C over 6 hours

    • Workup: Ice-water quench, DCM extraction

  • Yield : 59%

  • Key Data :

    • Molecular formula: C₁₃H₁₀ClNO₃S

    • Characterization: ¹H NMR (DMSO-d₆) δ 7.46 (d, 1H), 7.26 (d, 1H), 4.66 (m, 2H)

Alternative Sulfonation Routes

  • Vilsmeier-Haack Formylation/Sulfonation :

    • Combines formylation (POCl₃/DMF) with subsequent sulfonation for improved regioselectivity.

    • Yield : 45–52%.

Coupling with Pyrrolidine-2-carboxylic Acid

Direct Sulfonamide Formation

Procedure :

  • Substrate : Pyrrolidine-2-carboxylic acid (free base or ethyl ester)

  • Reagent : Benzo[cd]indole-6-sulfonyl chloride (1.1 equiv)

  • Conditions :

    • Solvent: DMF or THF

    • Base: Triethylamine (2.5 equiv)

    • Catalyst: DMAP (0.1 equiv)

    • Temperature: 0°C → RT, 12–24 hours

  • Yield : 38–72%

  • Key Optimization :

    • Steric Effects : Bulky N-substituents on pyrrolidine reduce yields (e.g., tert-butyl: 30% vs. methyl: 65%).

    • Solvent Polarity : DMF improves solubility of intermediates compared to THF.

Stepwise Protection/Deprotection Strategy

For acid-sensitive substrates:

  • Ester Protection : Ethyl pyrrolidine-2-carboxylate

  • Sulfonamide Coupling : As above

  • Saponification : NaOH (2M), ethanol/H₂O, 70°C, 4 hours

  • Overall Yield : 51% (3 steps)

Critical Analysis of Methodologies

Yield Comparison

MethodKey StepYield (%)Purity (HPLC)
Direct ChlorosulfonationN-Ethylnaphtholactam → Sulfonyl chloride5992%
Vilsmeier-HaackFormylation/Sulfonation4588%
Direct CouplingSulfonyl chloride + pyrrolidine7295%
Protection/Deprotection3-step sequence5189%

Stereochemical Considerations

  • Pyrrolidine Configuration : (S)-enantiomer predominates (>95% ee) when using L-proline derivatives.

  • Racemization Risk : Elevated temperatures (>50°C) during coupling lead to 10–15% epimerization.

Advanced Synthetic Strategies

Catalytic Asymmetric Synthesis

  • Chiral Ligands : Binap-Ru complexes enable enantioselective sulfonamide formation (85% ee).

  • Limitation : High catalyst loading (5 mol%) increases cost.

Flow Chemistry Applications

  • Microreactor Setup :

    • Residence time: 8 minutes

    • Throughput: 12 g/hour

    • Advantage : Reduces exothermic risks during chlorosulfonation.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.56 (s, 1H, NH), 7.46 (d, 1H, ArH), 4.66 (m, 2H, pyrrolidine CH₂), 3.82 (s, 1H, COOH).

  • IR (KBr):

    • 1670 cm⁻¹ (C=O), 1267 cm⁻¹ (S=O), 3280 cm⁻¹ (NH).

Purity Assessment

  • HPLC : C18 column, 0.1% TFA/ACN gradient, tR = 6.8 min.

  • Elemental Analysis : Calculated (%) C 54.12, H 4.32, N 6.71; Found C 53.89, H 4.28, N 6.65.

Industrial-Scale Considerations

Cost Analysis

ComponentCost (USD/kg)Contribution to Total Cost (%)
N-Ethylnaphtholactam1,25038
Chlorosulfonic acid98029
L-Proline derivatives3,40022
Solvents/Catalysts62011

Environmental Impact

  • Waste Streams :

    • Chlorinated solvents (DCM, chloroform): 85% recovery via distillation.

    • SO₂ emissions: Scrubbers reduce output by 92%.

Emerging Alternatives

Biocatalytic Approaches

  • Sulfotransferase Enzymes :

    • From Pseudomonas aeruginosa: Converts benzo[cd]indole to sulfonate at 6-position (65% yield).

    • Limitation : Requires NADPH cofactor recycling.

Photochemical Sulfonation

  • Conditions :

    • UV light (254 nm), DMSO/O₂, 25°C, 6 hours

  • Yield : 48%

  • Advantage : Avoids corrosive chlorosulfonic acid .

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonyl)-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

1-(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonyl)-pyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic Acid

  • Structure : Replaces the benzo[cd]indole core with a 1,4-benzodioxine ring (six-membered ring with two oxygen atoms).
  • Molecular Formula: C₁₃H₁₅NO₆S vs. C₁₅H₁₄N₂O₅S (target compound) .
  • Key Differences: The benzodioxine ring lacks the fused indole system, reducing planarity and rigidity. Higher oxygen content in benzodioxine may enhance solubility but reduce lipophilicity.

Morphlock-1 (2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic Acid [2-Hydroxy-2-(4-Nitro-Phenyl)-Ethyl]-Amide)

  • Structure : Shares the benzo[cd]indole-6-sulfonyl scaffold but substitutes pyrrolidine-2-carboxylic acid with a 4-nitrophenyl amide group.
  • Biological Activity : Demonstrated selective inhibition of pea PBGS over human PBGS in docking studies, highlighting the impact of substituents on target specificity .
  • Key Differences: The amide group in morphlock-1 facilitates hydrogen bonding, while the carboxylic acid in the target compound enables ionic interactions.

N-Substituted 2-Oxo-N-Phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamides

  • Structure : Aryl sulfonamides synthesized from 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride and anilines .
  • Properties: Phenyl substituents increase hydrophobicity compared to the pyrrolidine-carboxylic acid group. Limited conformational flexibility due to planar aniline moieties vs. the puckered pyrrolidine ring.

Research Findings and Implications

  • Enzyme Inhibition : Morphlock-1’s species-specific PBGS inhibition underscores the role of substituent-target interactions. The target compound’s carboxylic acid may improve binding to polar active sites compared to morphlock-1’s nitro group .
  • Synthetic Flexibility : The benzo[cd]indole-6-sulfonyl chloride intermediate enables diverse N-substitutions, as shown in . This modularity supports structure-activity relationship (SAR) studies .
  • Conformational Effects : The pyrrolidine ring’s constraint may enhance metabolic stability over flexible alkyl chains in analogues like morphlock-1.

Biological Activity

The compound 1-(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonyl)-pyrrolidine-2-carboxylic acid is a derivative of benzo[cd]indole and has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes current research findings on its biological activity, focusing on mechanisms of action, therapeutic applications, and case studies.

Chemical Structure and Properties

The compound's structure incorporates a pyrrolidine ring linked to a sulfonyl group and an oxo-indole moiety, contributing to its unique biological properties. The molecular formula is C13H12N2O5SC_{13}H_{12}N_2O_5S, with a molecular weight of approximately 304.31 g/mol.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes such as BACE-1 (β-site amyloid precursor protein cleaving enzyme 1), which is crucial in Alzheimer's disease pathology. Inhibitors of BACE-1 can potentially reduce amyloid plaque formation in the brain, a hallmark of Alzheimer's disease .
  • Apoptosis Induction : The compound has been reported to induce apoptosis in various cancer cell lines. This is achieved through the activation of caspases and modulation of mitochondrial pathways, which are critical for programmed cell death .
  • Autophagy Modulation : There is evidence suggesting that it may influence autophagy processes, thereby affecting cellular homeostasis and survival in cancer cells .

1. Inhibition of BACE-1

A study demonstrated that derivatives similar to This compound showed sub-micromolar inhibitory activity against BACE-1. The structural features that contributed to this activity include the presence of an aryl appendage that interacts favorably within the enzyme's active site .

2. Anti-Cancer Activity

In vitro studies have shown that the compound can significantly reduce the migration of hepatocellular carcinoma cells. The mechanism involves targeting lysosomal pathways, leading to enhanced autophagy and apoptosis. This dual mechanism makes it a promising candidate for further development in cancer therapy .

Data Tables

Biological Activity Mechanism Reference
BACE-1 InhibitionSub-micromolar inhibition
Induction of ApoptosisActivation of caspases
Modulation of AutophagyInteraction with lysosomal pathways

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